2-Amino-1,3-thiazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-thiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZOKQGKPIYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594877 | |
| Record name | 2-Amino-1,3-thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857969-56-3 | |
| Record name | 2-Amino-1,3-thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Amino 1,3 Thiazol 5 Ol and Its Analogs
Classical and Established Synthesis Routes to 2-Aminothiazole-5-ol Derivatives
Traditional methods for constructing the 2-aminothiazole (B372263) ring system have been foundational in heterocyclic chemistry. These routes are characterized by their reliability and broad applicability, often serving as the basis for more modern adaptations.
Hantzsch Thiazole (B1198619) Synthesis Approaches Utilizing Thiourea (B124793) or Thioamides
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings and is particularly effective for preparing 2-aminothiazole derivatives. derpharmachemica.comchemhelpasap.com This method involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org When thiourea is used as the thioamide component, the resulting product is a 2-aminothiazole.
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the haloketone, proceeding through an SN2 reaction. youtube.com This is followed by an intramolecular condensation and dehydration, leading to the formation of the stable, aromatic thiazole ring. youtube.com The versatility of this synthesis allows for the creation of structurally diverse thiazoles by varying the substituents on both the α-haloketone and the thiourea precursor. derpharmachemica.com For instance, the reaction of 2-bromoacetophenone with thiourea in methanol yields 2-amino-4-phenylthiazole, which readily precipitates from the reaction mixture. chemhelpasap.com This high-yielding and straightforward procedure has made it a widely adopted method in organic synthesis. chemhelpasap.com
Table 1: Examples of Hantzsch Synthesis for 2-Aminothiazole Derivatives Click on column headers to sort
| α-Halocarbonyl | Thio-component | Product | Conditions | Yield |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, Heat | 99% youtube.com |
| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Not specified | Good wikipedia.org |
| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thioureas | Various 2-amino-4-arylthiazoles | Ethanol, Reflux | Good derpharmachemica.com |
Cyclocondensation Reactions for Thiazole Ring Formation
Cyclocondensation is a general term for a reaction that forms a ring through the joining of two or more molecules with the elimination of a small molecule, such as water. The Hantzsch synthesis is a prime example of a cyclocondensation reaction. This approach is fundamental to building the thiazole core. For example, 2-amino-5-methylthiazole can be prepared in high yield via the cyclocondensation of 2-chloropropionaldehyde with thiourea in an aqueous solution. google.com Similarly, various 2-aminothiazole derivatives are formed through the cyclocondensation of substituted thiourea with α-haloketones. derpharmachemica.com This key ring-closing step is crucial for synthesizing a diverse library of thiazole-containing compounds. nih.gov
Reactions Involving α-Haloketones or α-Halogenoaldehydes with Appropriate Precursors
The reaction between α-halocarbonyl compounds (ketones or aldehydes) and a suitable sulfur- and nitrogen-containing precursor, most commonly thiourea, is the most prominent classical route to 2-aminothiazoles. derpharmachemica.comwikipedia.org The halogen at the alpha position to the carbonyl group makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by the sulfur of thiourea. youtube.com
This reaction is highly versatile; a wide range of substituents can be introduced at the 4- and 5-positions of the thiazole ring by selecting the appropriate α-haloketone or α-halogenoaldehyde. For example:
α-Haloketones like 2-bromoacetophenone and its derivatives react with thiourea to yield 2-amino-4-arylthiazoles. chemhelpasap.com
α-Halogenoaldehydes such as 2-chloropropionaldehyde react with thiourea to produce 2-amino-5-alkylthiazoles. google.com
The synthesis of 2-amino-5-carboxamide thiazole derivatives has also been achieved using α-bromoketones in a key dehydrative cyclization step with a thiourea intermediate. nih.gov
Synthesis from α-Aminonitriles with Carbon Disulfide or Isothiocyanates
An alternative classical route, known as the Cook-Heilbron synthesis, produces 5-aminothiazole derivatives. wikipedia.org This reaction involves the condensation of an α-aminonitrile with carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions. wikipedia.org
The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of carbon disulfide. wikipedia.org This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. The final step is a tautomerization of the resulting intermediate to form the stable, aromatic 5-aminothiazole product. wikipedia.org This method is significant as it provides direct access to thiazoles with an amino group at the C5 position, complementing the Hantzsch synthesis which typically places the amino group at the C2 position. wikipedia.orgnih.gov
Modern and Green Chemistry Approaches in Thiazole Synthesis
In recent years, synthetic organic chemistry has shifted towards more environmentally benign and efficient methodologies. The synthesis of thiazoles has benefited significantly from these advancements, particularly through the application of microwave-assisted protocols.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. dntb.gov.uascielo.br For the synthesis of 2-aminothiazole derivatives, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher product yields and purity. researchgate.netnih.gov This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture. nih.gov
Several studies have demonstrated the successful application of microwave energy in synthesizing 2-aminothiazoles:
A one-pot, three-component reaction of a ketone, iodine, and thiourea under microwave irradiation provides 2-aminothiazole derivatives in high yields within minutes. nih.govjusst.org
The Hantzsch reaction of acetophenones with thiourea, mediated by iodine or bromine, shows a substantial rate enhancement and improved yields under microwave conditions compared to conventional heating. researchgate.net
This green approach has been used to synthesize novel bioactive thiazolyl-pyridazinedione and other 2-aminothiazole derivatives, highlighting its utility in medicinal chemistry research. nih.govasianpubs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis Click on column headers to sort
| Reactants | Method | Time | Yield | Reference |
|---|---|---|---|---|
| Acetophenone, Thiourea, Bromine | Conventional | 12 hours | 45-65% | researchgate.net |
| Acetophenone, Thiourea, Bromine | Microwave | A few minutes | 70-92% | researchgate.net |
| Substituted Ketone, Thiourea, Iodine | Conventional | 8-10 hours | Not specified | jusst.org |
| Substituted Ketone, Thiourea, Iodine | Microwave | 5-15 minutes | Not specified | jusst.org |
Derivatization Chemistry and Structural Modifications of the 2 Amino 1,3 Thiazol 5 Ol Scaffold
Functionalization at the Amino Group (N-substitution)
The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site for functionalization, readily undergoing reactions such as acylation, alkylation, and condensation to form ureas/thioureas.
N-Acylation: The amino group can be acylated using various reagents like acid chlorides, anhydrides, or through coupling with carboxylic acids. For instance, 2-aminothiazole (B372263) derivatives can be reacted with acyl halides in a basic medium such as pyridine to yield the corresponding N-acylamides mdpi.com. Similarly, treatment with acetic anhydride leads to N-acetylated products mdpi.comnih.gov. EDCI-mediated coupling has also been employed to form amides from carboxylic acids mdpi.com. This functionalization is crucial for modulating the electronic properties and biological activity of the parent molecule.
N-Alkylation: Alkylation of the 2-amino group can be more complex due to the potential for competition with alkylation at the endocyclic ring nitrogen. The outcome often depends on the reaction conditions. In the presence of a strong base like lithium amide, alkylation tends to occur at the exocyclic amino group to produce N,N-disubstituted-2-aminothiazoles. However, in the absence of such a condensing agent, alkylation may favor the ring nitrogen nih.gov. Studies on the related 2-amino-1,3-benzothiazole have shown that alkylation with α-iodoketones proceeds at the endocyclic nitrogen atom nih.gov.
Urea and Thiourea (B124793) Formation: The reaction of 2-aminothiazoles with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively mdpi.comnih.gov. For example, reacting a 2-aminothiazole derivative with a substituted phenyl isothiocyanate yields the corresponding thiazolyl-thiourea derivative nih.gov.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Acylation | Acyl Halides / Pyridine | N-Acyl-2-aminothiazole | mdpi.com |
| N-Acylation | Acetic Anhydride | N-Acetyl-2-aminothiazole | mdpi.comnih.gov |
| N-Acylation | Carboxylic Acid / EDCI | N-Acyl-2-aminothiazole | mdpi.com |
| N-Alkylation | Alkyl Halide / Lithium Amide | N-Alkyl-2-aminothiazole | nih.gov |
| Thiourea Formation | Phenyl Isothiocyanate | N-Thiazolyl-N'-phenylthiourea | nih.gov |
Functionalization at the Hydroxyl Group (O-substitution)
The 2-Amino-1,3-thiazol-5-ol molecule exists in tautomeric equilibrium with its keto form, 2-amino-4,5-dihydro-1,3-thiazol-4-one (also known as pseudothiohydantoin) nih.gov. This tautomerism significantly influences its reactivity. Direct O-alkylation or O-acylation of the hydroxyl group is not prominently reported, as reactions often proceed from the more stable keto tautomer. For example, derivatization to introduce substituents at the C4 position, such as in the synthesis of 2-amino-4-halothiazoles, starts from the 2-aminothiazol-4(5H)-one intermediate nih.gov. The tendency of the heterocycle to exhibit this tautomeric behavior means that functionalization at other positions, such as the amino group or the thiazole ring, is often more synthetically accessible nih.gov.
Modifications and Substitutions on the Thiazole Ring (C4 and C5 positions)
The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution and can be functionalized through various methods, including halogenation, azo coupling, and carbon-carbon bond-forming reactions.
Halogenation: The C5 position of 2-aminothiazoles is readily halogenated. Regioselective bromination and chlorination at C5 can be achieved at room temperature using copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile nih.gov. The reaction is believed to proceed through an addition-elimination mechanism, where an intermediate Δ²-thiazoline adduct has been isolated and characterized nih.gov.
Azo Coupling: The C5 position can be functionalized by coupling with diazonium salts to form arylazo derivatives. These reactions introduce a chromophoric azo group onto the thiazole ring nih.gov.
Carbon-Carbon Bond Formation: A halogenated thiazole ring, particularly at the C5 position, serves as a versatile handle for further modifications via cross-coupling reactions. For example, a 2-amino-5-bromothiazole derivative can undergo a Suzuki reaction with a boronic acid to form a C-C bond, attaching a new aryl or heteroaryl group at the C5 position mdpi.comnih.gov.
| Reaction Type | Position | Reagents and Conditions | Product Type | Reference |
| Halogenation | C5 | CuBr₂ or CuCl₂ in Acetonitrile | 2-Amino-5-halothiazole | nih.gov |
| Azo Coupling | C5 | Diazonium Salts | 2-Amino-5-arylazothiazole | nih.gov |
| Suzuki Coupling | C5 | Arylboronic Acid, Pd Catalyst | 2-Amino-5-arylthiazole | mdpi.comnih.gov |
Synthesis of Fused Heterocyclic Systems Incorporating the Thiazole Core
The 2-aminothiazole scaffold is a valuable building block for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the participation of the endocyclic nitrogen and the exocyclic amino group, along with a substituent on the thiazole ring, to build a new fused ring.
Commonly synthesized fused systems include:
Imidazo[2,1-b]thiazoles: These are readily prepared by the reaction of a 2-aminothiazole with an α-haloketone. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization nih.gov.
Thiazolo[3,2-a]pyrimidines: These can be synthesized by condensing a 2-aminothiazole with reagents such as ethyl 2-cyano-3-arylacrylates chemicalbook.com.
Thiazolo[4,5-b]pyridines and Thiazolo[4,5-b]quinolines: These fused systems can be generated through domino reactions involving intramolecular heteroannulation of in-situ generated 4-amino-5-functionalized thiazoles wikipedia.org.
Thiazolo[4,5-d] nih.govnih.govwikipedia.orgtriazin-4(3H)-ones: These nitrogen-rich fused heterocycles can be constructed using solid-phase synthesis methodologies nih.gov.
| Fused System | Synthetic Strategy | Key Reagents | Reference |
| Imidazo[2,1-b]thiazole (B1210989) | Cyclocondensation | α-Haloketone | nih.gov |
| Thiazolo[3,2-a]pyrimidine | Condensation | Ethyl 2-cyano-3-arylacrylate | chemicalbook.com |
| Thiazolo[4,5-b]quinoline | Domino Reaction / Intramolecular Heteroannulation | 2-Fluorophenacyl bromides | wikipedia.org |
| Thiazolo[4,5-d] nih.govnih.govwikipedia.orgtriazinone | Solid-Phase Synthesis | Merrifield resin, Thorpe–Ziegler cyclization | nih.gov |
Preparation of Reactive Intermediates for Further Derivatization (e.g., Diazonium Salts, Schiff Bases)
The functional groups on the 2-aminothiazole scaffold can be converted into reactive intermediates, which are not typically isolated but are used in situ to generate a wide array of derivatives.
Schiff Bases: The primary amino group of 2-aminothiazoles readily condenses with aromatic aldehydes, often in a solvent like ethanol, to form Schiff bases (imines) chemicalbook.com. These intermediates are valuable for the synthesis of other heterocyclic systems and have been studied for their biological activities jocpr.comnih.gov.
Diazonium Salts: The 2-amino group can be converted to a diazonium salt through diazotization, typically using sodium nitrite in a strong acid nih.gov. These highly reactive intermediates are versatile precursors. They can be used in Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, onto the C2 position of the thiazole ring. For example, treatment of a 2-aminothiazole with n-butyl nitrite and a copper halide (CuX) can yield the corresponding 2-halothiazole nih.gov.
| Intermediate | Precursor Group | Reagents and Conditions | Subsequent Reactions | Reference |
| Schiff Base (Imine) | 2-Amino | Aromatic Aldehyde, Ethanol | Synthesis of other heterocycles | chemicalbook.comjocpr.comnih.gov |
| Diazonium Salt | 2-Amino | NaNO₂, Strong Acid; or n-Butyl Nitrite | Sandmeyer reactions (e.g., conversion to 2-halothiazoles) | nih.gov |
Formation of Poly-Thiazole and Related Multi-Heterocyclic Constructs
Beyond simple derivatization and fusion, the 2-aminothiazole scaffold can be used to construct larger molecules containing multiple thiazole units or linked heterocyclic systems.
Bis-thiazole Systems: Dimeric structures, such as bis(2-aminothiazole)sulfides, can be synthesized. This is achieved through a two-step process involving the initial halogenation of a 2-aminothiazole at the C5 position, followed by a nucleophilic substitution reaction with a sulfur source like sodium sulfide (B99878) (Na₂S) jocpr.com. Bis-(2-thiazolyl) amine analogues have also been reported nih.gov.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 1,3 Thiazol 5 Ol and Its Derivatives
Investigation of Reaction Pathways and Transformation Mechanisms
The chemical behavior of 2-aminothiazole (B372263) derivatives, including 2-amino-1,3-thiazol-5-ol, is governed by the interplay of the heteroatoms and functional groups within the molecule. The synthesis and transformation of this scaffold often proceed through well-established mechanistic pathways. A cornerstone in the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole (B1198619) synthesis. researchgate.netderpharmachemica.com This mechanism typically involves the reaction of an α-haloketone with a thiourea (B124793) derivative. The process is initiated by a nucleophilic attack from the sulfur atom of thiourea on the α-carbon of the haloketone. researchgate.net This is followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product. researchgate.net
Beyond its synthesis, the 2-aminothiazole core serves as a versatile building block for more complex molecules through various transformation mechanisms. For instance, multicomponent reactions offer an efficient pathway to elaborate the structure. The reaction of a 2-aminothiazole, an aromatic aldehyde, and malononitrile (B47326) can lead to the formation of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. sciforum.net However, the reactivity can be complex; in some cases, instead of the expected fused pyrimidine, the reaction may yield a product resulting from the formation of an imine, indicating a different reaction pathway is favored under certain conditions. sciforum.net
Another significant transformation pathway involves heterocyclization reactions. For example, reacting a 2-aminothiazole derivative with an α-bromoacetophenone can lead to the formation of an imidazo[2,1-b]thiazole (B1210989) system. nih.govsemanticscholar.orgmdpi.com This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by an intramolecular cyclization.
The table below summarizes key reaction pathways involving 2-aminothiazole derivatives.
| Reaction Type | Reactants | Key Mechanistic Steps | Product Type |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Nucleophilic attack by sulfur, intramolecular cyclization, dehydration | 2-Aminothiazole |
| Multicomponent Reaction | 2-Aminothiazole, Aldehyde, Malononitrile | Knoevenagel condensation, Michael addition, cyclization | Thiazolo-fused pyrimidine |
| Heterocyclization | 2-Aminothiazole, α-Haloacetophenone | N-alkylation, intramolecular cyclization | Imidazo[2,1-b]thiazole |
Studies on Oxidation Reactions, Including Selective Oxidation at Sulfur
The thiazole ring contains a sulfur atom that is susceptible to oxidation. Studies on the oxidation of thiazole and its derivatives reveal that the sulfur can be selectively oxidized to a sulfoxide (B87167) or a sulfone, depending on the oxidant and reaction conditions. acs.org The use of oxidizing agents like oxone (potassium peroxymonosulfate) has been shown to effectively convert sulfide (B99878) moieties on 2-aminothiazole derivatives into the corresponding sulfonyl compounds. nih.govmdpi.com This transformation is significant as it can modulate the electronic properties and biological activity of the molecule.
The oxidation is not limited to the ring sulfur. When sulfur-containing functional groups are attached to the thiazole ring, they can also be selectively oxidized. researchgate.net For instance, a methylthio substituent can be oxidized to a methylsulfinyl or methylsulfonyl group. This selective oxidation is a valuable tool for the functionalization of thiazole derivatives. nih.govmdpi.com The oxidation of the thiazole ring can also lead to byproducts such as N-oxides, indicating that the ring nitrogen atoms can also be sites of oxidation, although oxidation at the sulfur is more commonly targeted. acs.org
The general scheme for the oxidation of sulfur in a thiazole derivative is presented below:
Thiazole (Sulfide) → Thiazole S-oxide (Sulfoxide) → Thiazole S,S-dioxide (Sulfone)
This reactivity highlights the ability to fine-tune the properties of 2-aminothiazole derivatives through controlled oxidation reactions.
Exploration of Acid-Base Equilibria and Tautomeric Forms within the Thiazole System
The 2-aminothiazole system can exist in different tautomeric forms, primarily the amino and imino forms. Spectroscopic and reactivity data strongly indicate that these molecules generally exist preferentially in the aromatic amino form. researchgate.net The hydroxyl group at the 5-position of this compound introduces another layer of tautomerism, allowing for keto-enol tautomerization. This results in an equilibrium between the this compound (enol form) and 2-amino-1,3-thiazolidin-5-one (keto form). The favored tautomer can be influenced by factors such as the solvent polarity. nih.gov For example, in related heterocyclic systems, the enol form is often favored in non-polar solvents, while the keto form predominates in polar aprortic solvents like DMSO. nih.gov
The acid-base properties of 2-aminothiazoles are characterized by the basicity of the nitrogen atoms. Protonation studies have shown that the endocyclic (ring) nitrogen atom is the most basic site and is preferentially protonated. researchgate.net This is due to the delocalization of the lone pair of the exocyclic amino group into the aromatic system, which reduces its basicity. The acid dissociation constant, pKa, is a measure of the acidity of the conjugate acid of the base. libretexts.org A higher pKa value for the conjugate acid corresponds to a stronger base. The equilibrium for the protonation of a 2-aminothiazole (AT) can be represented as:
AT + H₃O⁺ ⇌ ATH⁺ + H₂O
The relative basicity of the different nitrogen atoms is a crucial factor in determining the molecule's reactivity, particularly in acid-catalyzed reactions.
| Tautomeric Equilibrium | Description |
| Amino-Imino | Equilibrium between the exocyclic amino group and the endocyclic imino group. The amino form is generally favored. researchgate.net |
| Keto-Enol | Equilibrium between the 5-hydroxyl (enol) form and the 5-keto (thiazolidinone) form. Solvent polarity can influence the position of this equilibrium. nih.gov |
| Protonation Site | Basicity |
| Endocyclic Nitrogen | More basic, preferred site of protonation. researchgate.net |
| Exocyclic Nitrogen | Less basic due to lone pair delocalization. |
Analysis of Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring and its Substituents
The 2-aminothiazole ring is an electron-rich system, making it susceptible to electrophilic substitution. The C5 position is particularly activated and is the primary site for reactions like halogenation. jocpr.com For example, bromination of 2-aminothiazoles readily yields 2-amino-5-bromothiazoles, often through an addition-elimination mechanism. jocpr.com The amino group itself can also undergo electrophilic attack, such as acylation with benzoyl chloride. nih.govmdpi.com
The thiazole ring and its substituents are also involved in numerous nucleophilic substitution reactions. The amino group at the C2 position can be converted into a diazonium salt and subsequently replaced by various nucleophiles via a Sandmeyer-type reaction, allowing for the introduction of chloro or other groups. nih.govsemanticscholar.org Furthermore, halogen atoms on the thiazole ring, particularly at the C2 or C5 position, can be displaced by nucleophiles. jocpr.comdocumentsdelivered.comuq.edu.au For instance, 2-halothiazole derivatives can react with potassium fluoride (B91410) to produce 2-fluorothiazoles. nih.gov The nucleophilicity of the 2-aminothiazole system itself has been quantified, allowing for the prediction of its reactivity towards electrophiles in aromatic nucleophilic substitution reactions. researchgate.net
The exocyclic amino group is a key site for nucleophilic reactions that build upon the thiazole core. It can be readily acylated by acid anhydrides or acid chlorides to form amides. nih.govsemanticscholar.org
The following table provides examples of substitution reactions on the 2-aminothiazole scaffold.
| Reaction Type | Position | Reagent/Conditions | Product |
| Electrophilic Halogenation | C5 | Br₂ or I₂ | 5-Halo-2-aminothiazole jocpr.com |
| Nucleophilic Substitution | C2 | 1. NaNO₂, HCl; 2. CuCl | 2-Chlorothiazole nih.govsemanticscholar.org |
| Nucleophilic Substitution | C5 | Strong Nucleophile (e.g., thiourea) on 5-halothiazole | 5-Substituted-2-aminothiazole jocpr.com |
| N-Acylation | Amino Group | Acetic Anhydride or Chloroacetyl chloride | N-acetyl or N-chloroacetyl derivative nih.govsemanticscholar.org |
Mechanistic Insights into Catalyzed Reactions Involving this compound Derivatives
Catalysis plays a pivotal role in the synthesis and functionalization of 2-aminothiazole derivatives, enabling transformations that would otherwise be difficult. Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki reaction, for instance, has been used to couple a 5-bromo-2-aminothiazole derivative with a boronic acid, creating a new carbon-carbon bond at the C5 position. nih.govmdpi.com The mechanism of such reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center.
Another important palladium-catalyzed reaction is the Sonogashira cross-coupling, which can be used to introduce alkynyl groups onto the thiazole ring. nih.gov In addition to palladium, copper is also used as a catalyst in some substitution reactions. jocpr.com
Base-catalyzed reactions are also common. The Claisen-Schmidt condensation, used to form chalcones, involves the reaction of an acetyl-substituted 2-aminothiazole with an aldehyde in the presence of a base like sodium hydroxide. nih.govmdpi.com The base facilitates the deprotonation of the α-carbon of the ketone, generating an enolate which then acts as a nucleophile.
| Catalyzed Reaction | Catalyst | Reactants | Mechanistic Feature |
| Suzuki Coupling | Palladium complex (e.g., Pd(OAc)₂) | Halothiazole, Boronic acid | Catalytic cycle involving oxidative addition and reductive elimination. nih.govmdpi.com |
| Sonogashira Coupling | Palladium complex | Halothiazole, Terminal alkyne | C-C bond formation between sp and sp² carbons. nih.gov |
| Claisen-Schmidt Condensation | Base (e.g., NaOH) | Ketone, Aldehyde | Formation of an enolate intermediate. nih.govmdpi.com |
| Nucleophilic Substitution | Copper | Halothiazole, Amine | Copper facilitates the displacement of the halide. jocpr.com |
Reactivity Studies of the Amine and Hydroxyl Functionalities for Subsequent Chemical Transformations
The exocyclic amino group and the hydroxyl group are the primary sites for subsequent chemical transformations of this compound. The reactivity of the 2-amino group is well-documented and serves as a versatile handle for diversification. researchgate.net
Reactivity of the Amine Group:
Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. For example, reaction with chloroacetyl chloride produces a chloroacetamide derivative, which is a useful intermediate for further reactions. nih.govsemanticscholar.org
Schiff Base Formation: Condensation with aldehydes leads to the formation of Schiff bases (imines). These can be important intermediates for the synthesis of other heterocyclic systems. nih.gov
Thiourea Formation: Reaction with isothiocyanates yields thiazolyl-thiourea derivatives. nih.gov
Diazotization: As mentioned previously, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the C2 position of the thiazole ring. nih.govsemanticscholar.org
Nucleophilic Attack: The nitrogen atom of the amino group can act as a nucleophile, attacking electrophilic centers to form new C-N bonds. mdpi.com
Reactivity of the Hydroxyl Group: The 5-hydroxyl group, existing in equilibrium with its keto tautomer, also offers opportunities for chemical modification. Its reactivity is characteristic of alcohols or enols.
O-Alkylation: The hydroxyl group can be alkylated using alkyl halides under basic conditions to form ethers.
O-Acylation: Reaction with acid chlorides or anhydrides can lead to the formation of esters.
Role in Cyclization: The hydroxyl group can participate as a nucleophile in intramolecular cyclization reactions to form fused oxygen-containing heterocyclic systems.
The dual functionality of this compound makes it a valuable scaffold for building a diverse range of more complex molecules through selective reactions at either the amine or the hydroxyl group.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 1,3 Thiazol 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR), Carbon-13 (¹³C NMR), and Two-Dimensional (2D) NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-aminothiazole (B372263) derivatives, providing detailed information about the molecular framework.
Proton (¹H) NMR spectra are fundamental for identifying the hydrogen atoms within the molecule. For the parent 2-aminothiazole, signals for the protons on the thiazole (B1198619) ring typically appear as doublets in the aromatic region. For example, in a DMSO-d₆ solvent, the proton at the C4 position (H-4) and the proton at the C5 position (H-5) can be observed. The amino (-NH₂) protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. chemicalbook.comchemicalbook.com In derivatives, the substitution pattern dramatically influences the spectrum. For instance, in 4-methylthiazol-2-amine, the C5-H appears as a singlet, and a new singlet corresponding to the methyl protons emerges in the upfield region (around 2.17 ppm). rsc.org
Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton. In 2-aminothiazole derivatives, the C2 carbon, being attached to two nitrogen atoms, is the most deshielded and resonates furthest downfield (typically δ > 165 ppm). asianpubs.orgresearchgate.net The C4 and C5 carbons appear at higher field strengths. For instance, in 4-methyl-5-(ethoxycarbonyl)-2-aminothiazole, the key carbon signals were assigned as follows: C2 at δ 170.7, C4 at δ 159.7, and C5 at δ 107.9. rsc.org The presence of substituents like methyl, phenyl, or carbonyl groups introduces additional characteristic signals that confirm the structure. rsc.orgasianpubs.org
Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment, especially in complex derivatives. COSY spectra establish proton-proton coupling relationships, for example, confirming the adjacency of H-4 and H-5 in unsubstituted 2-aminothiazoles. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C spectrum. While specific 2D NMR studies on 2-Amino-1,3-thiazol-5-ol are not detailed in the available literature, these techniques are standard practice in the structural confirmation of its analogues.
Table 1: Selected ¹H and ¹³C NMR Data for 2-Aminothiazole Derivatives (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-methylthiazol-2-amine | 7.17 (br, 2H, NH₂), 7.55 (s, 1H, H-5), 2.17 (s, 3H, CH₃) | 169.2 (C2), 153.4 (C4), 111.1 (C5), 15.7 (CH₃) |
| 4-Methyl-5-(ethoxycarbonyl)-2-aminothiazole | 7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₃) | 170.7 (C=O), 162.5 (C2), 159.7 (C4), 107.9 (C5), 60.3 (O-CH₂), 17.4 (CH₃), 14.7 (CH₃) |
| 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 8.09 (s, 2H, NH₂), 2.58 (s, 2H, CH₂), 2.26 (s, 2H, CH₂), 1.03 (s, 3H, CH₃), 1.02 (s, 3H, CH₃) | 189.3 (C=O), 174.2 (C2), 166.9, 117.4, 51.2, 40.9, 34.2, 28.4 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify key functional groups in 2-aminothiazole derivatives. researchgate.net The spectra are typically characterized by strong N-H stretching vibrations from the amino group in the 3100-3400 cm⁻¹ region. rsc.org The C=N stretching vibration of the thiazole ring is observed around 1620-1640 cm⁻¹. rsc.org Other significant absorptions include C=C stretching and C-N stretching bands. In derivatives containing a carbonyl group, such as 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one, a strong C=O stretching band appears around 1644 cm⁻¹. rsc.orgnih.gov Theoretical studies on 2-amino-4-methylthiazole (B167648) have aided in the precise assignment of these vibrational modes. mdpi.com
Raman spectroscopy provides complementary information to FTIR. For 2-aminothiazole, Raman spectra show characteristic bands for the in-plane bending of the NH₂ group and C-S bond vibrations in the 500-800 cm⁻¹ range. researchgate.netresearchgate.net The C=C and C=N stretching modes also give rise to strong Raman signals around 1519 cm⁻¹. researchgate.net Studies comparing experimental and calculated Raman spectra help to understand the tautomeric forms present, such as the amino-imino equilibrium, in different environments. researchgate.net
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for 2-Aminothiazole Derivatives
| Vibration | Typical FTIR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Notes |
| N-H stretch (amino) | 3100 - 3400 | - | Often appears as a doublet. |
| C-H stretch (aromatic) | ~3000 | ~3000 | |
| C=O stretch | 1640 - 1685 | - | Present in carbonyl-substituted derivatives. |
| C=N stretch (ring) | 1620 - 1640 | ~1520 | Characteristic of the thiazole ring. |
| C=C stretch (ring) | ~1500 | ~1410 | |
| C-S stretch (ring) | - | 510 - 780 | Often coupled with other ring vibrations. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental formula of 2-aminothiazole derivatives and for studying their fragmentation pathways.
Standard Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron ionization (EI) mass spectra of compounds like 2-amino-4-(5-nitro-2-furyl)thiazole have been studied, revealing complex cleavage patterns and rearrangements that help to identify metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov This is crucial for distinguishing between isomers and confirming the identity of newly synthesized derivatives. For example, the HRMS (ESI+) data for 3-[(2-aminothiazol)-4-ethynyl]-5-fluorobenzonitrile was used to confirm its calculated formula of C₁₂H₆FN₃S. nih.gov HRMS is routinely used in conjunction with liquid chromatography (LC-MS) to analyze complex mixtures and identify compounds with a high degree of confidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.
The parent 2-aminothiazole exhibits a characteristic UV absorption spectrum. nist.gov Derivatives of 2-aminothiazole show absorption maxima (λmax) that are sensitive to the nature and position of substituents on the thiazole and any attached rings. acs.org The thiazole ring itself acts as a chromophore. The attachment of auxochromic groups (like -NH₂) or extending the conjugation (e.g., with an aryl group) can lead to a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. nih.gov For instance, studies on 5-N-arylaminothiazoles show that their absorption and emission spectra are highly responsive to the environment, such as the presence of acids, leading to significant color changes (halochromism). researchgate.net This property is tied to the electronic structure of the extended π-system.
X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Molecular and Supramolecular Structures
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.
Crystal structure analyses of several 2-aminothiazole derivatives have been reported. For 2-(2-Amino-5-methylthiazol-4-yl)phenol, XRD analysis revealed that the thiazole and benzene (B151609) rings are nearly co-planar, with a dihedral angle of only 2.1°. researchgate.net In 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, all non-hydrogen atoms were found to be essentially coplanar. nih.gov
Beyond the individual molecular structure, XRD elucidates the supramolecular architecture, detailing the network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is a dominant feature in these structures. For instance, the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol is stabilized by both intramolecular (O—H···N) and intermolecular (N—H···O) hydrogen bonds. researchgate.net In other derivatives, N—H···N and N—H···O hydrogen bonds link molecules into dimers and layers, which are further consolidated by C—H···π or C=O···π interactions. nih.govnih.gov This detailed structural information is crucial for understanding the physical properties of the solid material and for designing new crystalline forms.
Table 3: Selected Crystallographic Data for 2-Aminothiazole Derivatives
| Compound | Crystal System | Space Group | Key Supramolecular Interactions |
| 2-(2-Amino-5-methylthiazol-4-yl)phenol | Orthorhombic | Pbca | Intermolecular N—H···O hydrogen bonds; Intramolecular O—H···N hydrogen bond. |
| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | Monoclinic | P2₁/c | N—H···N hydrogen bonds form R²₂(8) ring motifs; N—H···O hydrogen bonds form layers; C—H···π and C=O···π interactions. |
| 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate | Monoclinic | P2₁/c | O—H···Cl, N—H···Cl, N—H···O, N—H···S and C—H···S hydrogen bonds form a 3D network. |
Scanning Electron Microscopy (SEM) for Morphological and Surface Characterization
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of crystalline compounds like 2-aminothiazole derivatives, SEM can reveal important information about crystal size, shape (habit), and surface features.
While specific SEM studies focused solely on the morphology of this compound or its simple derivatives are not prominent in the surveyed literature, the technique is employed in related materials science applications. For example, Field Emission Scanning Electron Microscopy (FESEM) has been used to characterize the morphology of catalysts used in the synthesis of 2-aminothiazoles. rsc.org Such an analysis for the final, purified crystalline product would provide data on its physical form, such as whether it consists of well-defined prisms, plates, or needles. This morphological information is critical in pharmaceutical and materials science for understanding properties like flowability, dissolution rate, and packing density.
Theoretical and Computational Chemistry Studies of 2 Amino 1,3 Thiazol 5 Ol and Its Analogs
Quantum Chemical Calculations using Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and geometry of 2-aminothiazole (B372263) derivatives. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) for these calculations. kbhgroup.inresearchgate.net
Geometry optimization using these methods allows for the determination of the most stable three-dimensional conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, DFT calculations can predict the slight distortions from ideal symmetry in the thiazole (B1198619) ring upon substitution. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Thiazole Derivatives
| Methodology | Typical Application | Reference |
|---|---|---|
| DFT/B3LYP/6-311G(d,p) | Geometry optimization, Electronic parameters (HOMO/LUMO), Vibrational frequencies | kbhgroup.in |
| DFT/B3LYP/6-311++G(d,p) | Geometry optimization, Thermodynamic properties, NBO analysis | researchgate.net |
| DFT/M06-2X/6-311++G(d,p) | Electronic structure, UV-Vis spectra simulation | nih.gov |
| DFT/B3LYP/LanL2DZ | Geometry optimization for metal complexes | nih.gov |
Molecular Electrostatic Potential (MEP) Surface Analysis and Global/Local Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.netmdpi.com For thiazole derivatives, the negative potential is often concentrated around electronegative atoms like nitrogen and oxygen, identifying them as likely sites for interaction with electrophiles. researchgate.netdntb.gov.ua
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide insight into the stability and reactivity of compounds like 2-Amino-1,3-thiazol-5-ol. For example, lower values of global hardness and higher values of global softness suggest greater chemical reactivity and reduced stability. nih.gov
Table 2: Key Global Reactivity Descriptors
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of a molecule. |
Quantum Chemical Studies on Reaction Mechanisms and Transition State Geometries
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving thiazole-containing compounds. researchgate.net These studies can map out entire reaction pathways, identify intermediate structures, and calculate the geometries and energies of transition states. fz-juelich.denih.gov This information is crucial for understanding the biotransformation of drugs and other molecules catalyzed by enzymes like Cytochrome P450s (CYPs). researchgate.netacs.org
For thiazole and aminothiazole cores, several metabolic pathways have been investigated computationally, including epoxidation, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. nih.govacs.org DFT calculations have shown that epoxidation of the thiazole ring often has the lowest energy barrier, making it a favorable metabolic route. nih.govacs.orgsemanticscholar.org The presence of an amino group, as in this compound, can further lower this barrier, facilitating the reaction. nih.govacs.org For example, the energy barrier for the epoxidation of a simple thiazole ring was calculated to be 13.63 kcal/mol, and this was reduced by approximately 2.5 kcal/mol upon the introduction of an amino group. nih.govacs.orgsemanticscholar.org
Table 3: Calculated Energy Barriers for Biotransformation Pathways of Thiazole (TZ) and Aminothiazole (ATZ) Analogs
| Reaction Pathway | Energy Barrier (TZ) (kcal/mol) | Energy Barrier (ATZ) (kcal/mol) | Reference |
|---|---|---|---|
| Epoxidation | 13.63 | ~11.13 | nih.govacs.orgsemanticscholar.org |
| S-oxidation | 14.56 | Lower than TZ | nih.govacs.orgsemanticscholar.org |
| N-oxidation | 17.90 | Lower than TZ | nih.govacs.orgsemanticscholar.org |
| Oxaziridine formation | 20.20 | Lower than TZ | nih.govacs.orgsemanticscholar.org |
Molecular Docking and Binding Affinity Predictions in Mechanistic Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govasianpubs.org For 2-aminothiazole derivatives, docking studies have been performed against a variety of biological targets, including kinases, cytochrome P450 enzymes, and oxidoreductases. fz-juelich.denih.govasianpubs.org
The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net The results can reveal key interactions, such as hydrogen bonds and π–π stacking, that stabilize the complex. nih.gov For example, docking studies have shown that the thiazole ring of certain derivatives can form π–π interactions with methionine residues in the active site of the c-Met kinase. nih.gov The binding scores, typically expressed in kcal/mol, provide a relative measure of binding affinity, with more negative values indicating stronger binding. researchgate.netmdpi.com
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation from a Chemical Perspective
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. academie-sciences.fr Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. laccei.orgacs.org QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to biological activity. laccei.org
Both 2D- and 3D-QSAR studies have been applied to series of thiazole derivatives. laccei.orgresearchgate.net In these studies, a set of compounds with known activities is used to build a predictive model. The reliability of these models is assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for cross-validation. acs.orgresearchgate.net A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. acs.orgnih.gov For example, a QSAR study on 2-aminothiazole derivatives as aurora kinase inhibitors yielded a model with high statistical significance (R² = 0.8902, Q² = 0.7875), indicating its predictive power. acs.org
Prediction of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for UV-Vis spectra)
Computational methods can accurately predict various spectroscopic properties, providing a valuable counterpart to experimental characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. kbhgroup.inscielo.org.za By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths. scielo.org.zanih.gov
These theoretical spectra are often in good agreement with experimental results, helping to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π*. scielo.org.za TD-DFT calculations on thiazole derivatives have successfully predicted their UV-Vis spectra in both gas phase and in different solvents, demonstrating the method's utility. kbhgroup.in
In addition to UV-Vis spectra, quantum chemical calculations can also predict vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmdpi.com Theoretical vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR data. kbhgroup.in Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the structural elucidation of new compounds. acs.org
Applications of 2 Amino 1,3 Thiazol 5 Ol As a Versatile Chemical Synthon and in Advanced Research Areas
Role as Building Blocks and Intermediates in the Synthesis of Complex Organic Molecules
The 2-aminothiazole (B372263) core is a fundamental component in a multitude of biologically active compounds and approved pharmaceuticals. nih.govwikipedia.org The tautomeric form, 2-amino-1,3-thiazol-4(5H)-one, serves as a versatile precursor in organic synthesis due to its multiple reactive sites. Synthetic chemists utilize this scaffold to construct more complex molecules, including derivatives with potential therapeutic applications.
One of the primary methods for synthesizing the 2-aminothiazole ring is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.govresearchgate.net Variations of this method allow for the creation of a diverse library of 2-aminothiazole derivatives. For instance, the synthesis of 2-amino-1,3-thiazol-4(5H)-one derivatives can be achieved through the cyclocondensation of acyclic precursors or the functionalization of related thiazolones. researchgate.net
Research has demonstrated the synthesis of various substituted 2-amino-1,3-thiazol-4(5H)-ones as key intermediates. For example, new derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one were synthesized by reacting a bromo ester with N-cyclohexylthiourea. mdpi.com Similarly, series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized, highlighting the utility of the aminothiazole core in combinatorial chemistry approaches to drug discovery. nih.gov These synthetic strategies underscore the importance of the 2-amino-1,3-thiazol-5-ol scaffold as a foundational element for accessing a wide range of complex organic molecules. nih.govresearchgate.net
Ligand Design and Application in Catalysis and Coordination Chemistry
The nitrogen and sulfur atoms within the 2-aminothiazole ring, along with the exocyclic amino group and the hydroxyl/keto group, provide multiple coordination sites for metal ions. This characteristic makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. researchgate.net The resulting metal complexes have potential applications in catalysis and materials science.
Schiff bases derived from 2-aminothiazole derivatives are commonly used as ligands. These are typically formed by the condensation of the exocyclic amino group with an aldehyde or ketone. acs.org For example, new aminothiazole Schiff base ligands have been designed by reacting 1,3-thiazol-2-amine with aldehydes, which are then used for chelation with bivalent metals like cobalt, nickel, copper, and zinc. acs.org
While specific studies on the coordination chemistry of this compound are not extensively detailed, the broader class of 2-aminothiazoles and related 1,3,4-thiadiazoles have been shown to form stable complexes with various transition metals. nih.govresearchgate.netjmchemsci.com These complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov Furthermore, novel catalytic nanosystems have been developed for the one-pot synthesis of 2-aminothiazoles, indicating the role of catalysis in the synthesis of these important scaffolds. rsc.org The ability of the 2-aminothiazole moiety to coordinate with metals is a key area of ongoing research, with potential applications in developing new catalysts and functional materials.
Exploration in Advanced Materials Science, including Fluorescent Dyes, Optical Brighteners, and Conductive Polymers
The unique electronic properties of the thiazole (B1198619) ring have led to its incorporation into various advanced materials. Derivatives of 2-aminothiazole are explored for their potential in creating fluorescent dyes, optical brighteners, and conductive polymers.
Fluorescent Dyes: The thiazole nucleus is a component of several important fluorescent dyes. Thiazole orange, for instance, is a well-known asymmetrical cyanine dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. mdpi.com This "turn-on" fluorescence is attributed to the restriction of intramolecular twisting motions upon binding. mdpi.com This principle is utilized in the design of fluorescent probes for sensing biomolecules. While not directly this compound, the photophysical properties of the thiazole ring are central to these applications.
Conductive Polymers: The polymerization of 2-aminothiazole (AT) can yield conductive polymers. Poly(2-aminothiazole) (P-2AT) has been synthesized through both chemical and electrochemical polymerization methods. researchgate.netresearchgate.netmdpi.com These polymers are part of a class of materials known as conjugated polymers, which possess electrical conductivity. Studies have shown that P-2AT is soluble in certain organic solvents and its conductivity can be enhanced through doping, for example, with iodine. researchgate.netmdpi.com The conductivity of these polymers makes them suitable for applications in sensors, electronic devices, and corrosion inhibition.
| Polymerization Method | Oxidant/Conditions | Conductivity (S/cm) | Key Findings |
|---|---|---|---|
| Chemical Polymerization | Benzoyl Peroxide (BPO) | 3 × 10-6 | Polymer was soluble in DMSO, THF, and DMF. researchgate.net |
| Chemical Oxidative Polymerization | Copper Chloride (CuCl2) | 2.1 × 10-4 (I2 doped) | Higher yield and better thermal stability were achieved. mdpi.com |
Development of Analytical Reagents and Probes for Chemical Detection and Monitoring
The ability of 2-aminothiazole derivatives to act as ligands and participate in the formation of fluorescent molecules makes them suitable for the development of analytical reagents and probes. These tools are crucial for the sensitive and selective detection of various chemical and biological species.
The fluorescence properties inherent to some thiazole derivatives are the basis for their use as sensors. As mentioned previously, thiazole orange-based sensors are used for the detection of nucleic acids. mdpi.com Similarly, benzothiazole derivatives have been developed as colorimetric and fluorescent probes for the detection of volatile amines and ammonia. nih.gov These sensors often work on a "turn-on" mechanism, where the presence of the analyte triggers a measurable change in fluorescence or color. The development of such probes has significant implications for environmental monitoring and industrial safety.
Investigation in Agricultural Chemistry Formulations
The 2-aminothiazole scaffold is a key structural motif in a number of compounds developed for agricultural applications. Its derivatives have been investigated for their potential as fungicides and herbicides. researchgate.net The biological activity of these compounds allows for their use in crop protection formulations.
Research has focused on synthesizing novel 2-aminothiazole derivatives and evaluating their bioactivity against various plant pathogens. For example, a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and showed promising fungicidal activity against several types of fungi. researchgate.net Other studies have designed saccharin derivatives containing the 2-aminothiazole scaffold and tested their effectiveness against fungi like Botrytis cinerea and Rhizoctonia solani. researchgate.net The versatility of the 2-aminothiazole structure allows for modifications that can tune its biological activity for specific agricultural needs, leading to the development of new and effective crop protection agents. rsc.org
Mechanistic Biochemical Investigations, such as Studies on Enzyme Inhibition and Receptor Interactions at a Molecular Level
The 2-aminothiazole framework is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets like enzymes and receptors. nih.govmdpi.com The tautomeric form, 2-amino-1,3-thiazol-4(5H)-one, is of particular interest in this area.
Enzyme Inhibition: Derivatives of 2-amino-1,3-thiazol-4(5H)-one have been identified as potent inhibitors of several enzymes. A significant amount of research has focused on their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov By modifying the substituents at the 2- and 5-positions of the thiazolone ring, researchers have developed highly potent and selective inhibitors. mdpi.comnih.gov For example, introducing a cyclohexylamino group at the 2-position and various substituents at the 5-position yielded compounds with IC₅₀ values in the low micromolar and even nanomolar range against 11β-HSD1. mdpi.com
| Compound Type | Example Substituent (at position 2) | Potency | Reference |
|---|---|---|---|
| Cycloalkylamine derivatives | 3-noradamantyl | Ki = 3 nM | nih.gov |
| Cyclohexylamino derivatives | - | IC50 = 0.04 µM | mdpi.com |
Additionally, other 2-aminothiazole derivatives have been investigated as allosteric modulators of protein kinase CK2 and as inhibitors of various other kinases, which are important targets in cancer therapy. nih.govresearchgate.net
Receptor Interactions: The 2-aminothiazole scaffold is also used to design ligands for various receptors. Studies have reported the synthesis of 2-aminothiazole derivatives as high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu₅), which is a target for neuropsychiatric disorders. nih.gov These compounds demonstrate the potential of the 2-aminothiazole core to be adapted for specific receptor binding, paving the way for the development of new therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Amino-1,3-thiazol-5-ol derivatives, and how can purity be validated?
- Methodological Answer : Derivatives of this compound can be synthesized via cyclization reactions using thiourea precursors or Hantzsch thiazole synthesis. For example, reacting α-haloketones with thiourea derivatives under reflux in ethanol yields thiazole cores. Post-synthetic modifications (e.g., acylation, arylation) can introduce substituents at the 5-position. Purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural validation requires FTIR (to confirm NH₂ and OH stretches), ¹H/¹³C NMR (to verify aromatic protons and substituent integration), and elemental analysis (to confirm stoichiometry). For example, in related thiazole derivatives, discrepancies between calculated and observed elemental composition >0.3% indicate impurities requiring recrystallization .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out side products.
- Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding networks, critical for understanding reactivity .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a desiccator (silica gel). Avoid proximity to strong acids/bases or oxidizing agents. Stability studies on analogous thiazoles show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance electrophilic reactivity. For example, 5-nitrothiazole derivatives exhibit improved anticancer activity due to increased DNA intercalation .
- Bioisosteric Replacement : Replace the hydroxyl group with sulfonamide (-SO₂NH₂) to improve solubility and bioavailability.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR or topoisomerase II. For instance, thiazole-triazole hybrids show docking scores <−8.0 kcal/mol, correlating with experimental IC₅₀ values <10 µM .
Q. How should contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay with 48-hour incubation).
- Control for Substituent Effects : Compare derivatives with identical R-groups but varying regiochemistry. For example, 5-aryl vs. 4-aryl substitution in thiazoles can invert activity trends due to steric hindrance .
- Meta-Analysis : Aggregate data from ≥3 independent studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (I² >50% indicates significant variability) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces. Regions with high electron density (e.g., N-2) are prone to electrophilic attack.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under pseudo-first-order conditions. For example, activation energies <40 kJ/mol suggest spontaneous reactivity at room temperature .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize spills with 10% sodium bicarbonate, followed by adsorption using vermiculite.
- Waste Disposal : Collect in halogen-resistant containers labeled "thiazole waste" for incineration at >1000°C. Regulatory guidelines (e.g., OSHA) classify thiazoles as skin/eye irritants (Category 2), requiring hazard communication training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
